molecular formula C12H15NO2 B13546733 Methyl (2,3-dihydro-1h-inden-2-yl)glycinate

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate

Cat. No.: B13546733
M. Wt: 205.25 g/mol
InChI Key: MQTJTXXFOGORIC-UHFFFAOYSA-N
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Description

Methyl (2,3-dihydro-1H-inden-2-yl)glycinate is a glycine-derived ester featuring a 2,3-dihydro-1H-indene (indane) backbone. Its structure comprises a methyl ester group (-COOCH₃) and an aminoethyl (-NHCH₂-) moiety attached to the 2-position of the indane ring.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3

InChI Key

MQTJTXXFOGORIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1CC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,3-dihydro-1h-inden-2-yl)glycinate typically involves the reaction of indane derivatives with glycine esters under specific conditions. One common method involves the use of a base-catalyzed reaction where the indane derivative is reacted with methyl glycinate in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted indane derivatives .

Scientific Research Applications

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2,3-dihydro-1h-inden-2-yl)glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl (2,3-dihydro-1H-inden-2-yl)glycinate, enabling a comparative analysis of their properties, synthesis, and applications:

Structural Analogues

Compound Name Structure Molecular Formula Molecular Weight Key Features
This compound Glycinate ester at 2-position of indane C₁₂H₁₅NO₂ 221.25 g/mol Contains aminoethyl and ester groups; potential for hydrogen bonding .
Methyl 2,3-dihydro-1H-indene-1-carboxylate Ester at 1-position of indane (no amino group) C₁₁H₁₂O₂ 176.21 g/mol Lacks the glycinate moiety; simpler ester structure .
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Acetate ester with hydroxyl substitution at 5-position of indane C₁₂H₁₄O₃ 206.24 g/mol Hydroxyl group enhances polarity; potential for metabolic conjugation .
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Ethyl ester with amino group at 1-position of indane C₁₂H₁₆ClNO₂ 257.71 g/mol Protonated amino group increases water solubility; hydrochloride salt form .

Physicochemical Properties

  • Polarity: The glycinate derivative exhibits higher polarity than non-amino esters (e.g., Methyl 2,3-dihydro-1H-indene-1-carboxylate) due to its NH group, enhancing solubility in polar solvents .
  • Stability: The hydrochloride salt form of ethyl 1-amino-indene carboxylate improves stability under acidic conditions, whereas the hydroxylated analogue (Methyl 2-(5-hydroxy-indenyl)acetate) may undergo oxidation .
  • Crystallography : While crystallographic data for the target compound is unavailable, related indane derivatives (e.g., in ) are often analyzed using SHELX or ORTEP-3 software for structural validation .

Analytical Characterization

  • NMR Spectroscopy : Indane protons typically resonate between δ 2.5–3.5 ppm (CH₂ groups) and δ 6.5–7.5 ppm (aromatic protons). Glycinate derivatives show additional signals for NH (δ 1.5–2.5 ppm) and ester carbonyls (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, as demonstrated for indole-fused glycinate derivatives .

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